molecular formula C6H6N4OS B7795011 2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 887585-15-1

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B7795011
CAS No.: 887585-15-1
M. Wt: 182.21 g/mol
InChI Key: DKCSAMDSKUVODZ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a hydroxyl group, a methylsulfanyl group, and a carbonitrile group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with methylthiol and cyanogen bromide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the methylsulfanyl and carbonitrile groups.

    2-Amino-4-hydroxy-6-(methylsulfanyl)pyrimidine: Similar but without the carbonitrile group.

    2-Amino-4-hydroxy-5-pyrimidinecarbonitrile: Lacks the methylsulfanyl group.

Uniqueness

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to the combination of functional groups attached to the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-3(2-7)4(11)9-6(8)10-5/h1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSAMDSKUVODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NC(=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167799
Record name 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-15-1
Record name 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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